molecular formula C12H18N2O B13276581 N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine

N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine

Cat. No.: B13276581
M. Wt: 206.28 g/mol
InChI Key: ULWWNNFLCUVEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine is a chemical compound with the molecular formula C₁₂H₁₈N₂O It is characterized by the presence of a pyridine ring attached to an ethyl chain, which is further connected to an oxan-4-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine typically involves the reaction of 2-(pyridin-2-yl)ethanol with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium or platinum-based catalysts, while solvents such as ethanol or methanol are preferred for their ability to dissolve the reactants and products effectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, alkylating agents; reactions are conducted in the presence of a base or acid catalyst to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N,N-bis(2-pyridylethyl)amine: Similar structure but with a methyl group attached to the nitrogen atom.

    N-(Pyridin-2-yl)amides: Compounds with a similar pyridine ring but different functional groups attached.

    3-Bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring fused to an imidazole ring.

Uniqueness

N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine is unique due to the presence of both the pyridine ring and the oxan-4-amine group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)oxan-4-amine

InChI

InChI=1S/C12H18N2O/c1-2-7-13-11(3-1)4-8-14-12-5-9-15-10-6-12/h1-3,7,12,14H,4-6,8-10H2

InChI Key

ULWWNNFLCUVEED-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NCCC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.